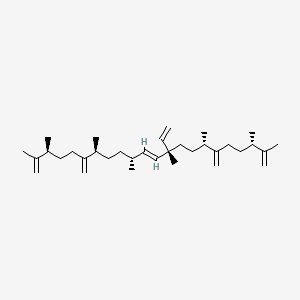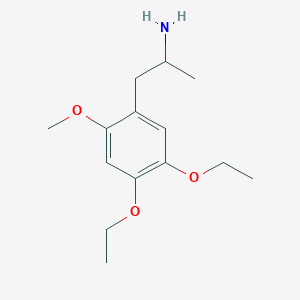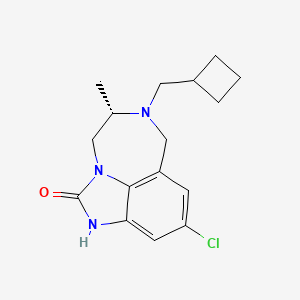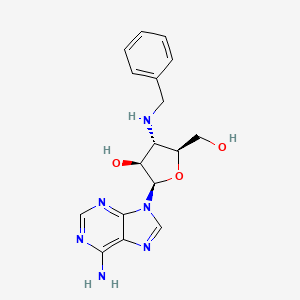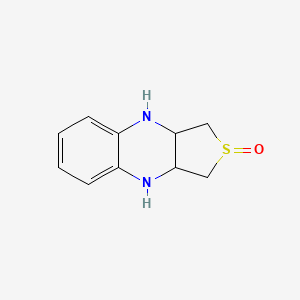
2'-(3,3,5-Trimethyl-hexamethyleneimino)-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification in its structure, particularly the addition of the 3,3,5-trimethyl-hexamethyleneimino group, imparts unique properties to the molecule, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the 3,3,5-Trimethyl-hexamethyleneimino Group: This step involves the reaction of the protected thymidine with a suitable reagent to introduce the 3,3,5-trimethyl-hexamethyleneimino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient reagents, catalysts, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes involved in these processes, leading to its potential antiviral and anticancer effects.
Comparaison Avec Des Composés Similaires
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can be compared with other nucleoside analogs, such as:
Zidovudine (AZT): Another thymidine analog used as an antiviral drug.
Stavudine (d4T): A nucleoside analog with similar antiviral properties.
Lamivudine (3TC): A cytidine analog used in the treatment of HIV and hepatitis B.
The unique structural modification in 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine distinguishes it from these compounds, potentially offering different biological activities and applications.
Propriétés
Numéro CAS |
134935-14-1 |
|---|---|
Formule moléculaire |
C19H31N3O4 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-(3,3,5-trimethylazepan-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H31N3O4/c1-12-5-6-21(11-19(3,4)8-12)15-7-14(10-23)26-17(15)22-9-13(2)16(24)20-18(22)25/h9,12,14-15,17,23H,5-8,10-11H2,1-4H3,(H,20,24,25)/t12?,14-,15+,17+/m0/s1 |
Clé InChI |
AEZQFEBZIDMSFQ-XQKIXBLGSA-N |
SMILES isomérique |
CC1CCN(CC(C1)(C)C)[C@@H]2C[C@H](O[C@H]2N3C=C(C(=O)NC3=O)C)CO |
SMILES canonique |
CC1CCN(CC(C1)(C)C)C2CC(OC2N3C=C(C(=O)NC3=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



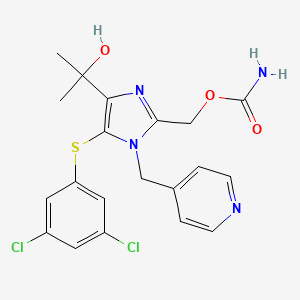

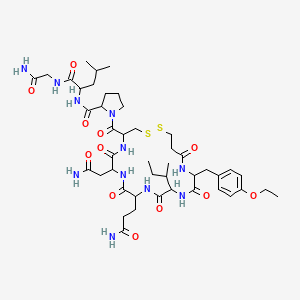
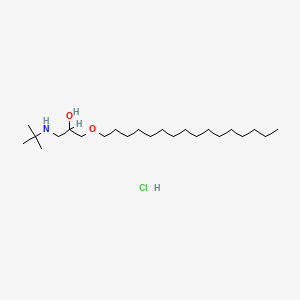
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
